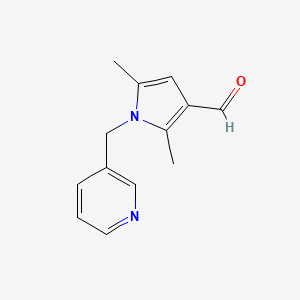

2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems with substituted pyrrole and pyridine rings. The official designation this compound accurately describes the structural arrangement where the pyrrole ring serves as the parent structure with methyl substitutions at positions 2 and 5, while position 1 carries a pyridin-3-ylmethyl substituent and position 3 bears the aldehyde functional group. The Chemical Abstracts Service registry number 878424-30-7 provides unique identification for this specific structural isomer.

The molecular formula C₁₃H₁₄N₂O reflects the elemental composition containing thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight has been determined as 214.26 grams per mole, with the monoisotopic mass calculated at 214.110613 atomic mass units. The simplified molecular input line entry system representation O=CC1=C(C)N(CC2=CC=CN=C2)C(C)=C1 provides a linear notation that captures the complete structural connectivity.

The International Chemical Identifier string InChI=1S/C13H14N2O/c1-10-6-13(9-16)11(2)15(10)8-12-4-3-5-14-7-12/h3-7,9H,8H2,1-2H3 describes the molecular structure in a standardized format that enables precise structural identification across different chemical databases. The corresponding International Chemical Identifier Key QCCWCMMYKNHTOT-UHFFFAOYSA-N serves as a hashed version that facilitates rapid database searches and structural comparisons with related compounds.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about the electronic environment of individual atoms within the molecule. While specific nuclear magnetic resonance data for this compound is limited in current literature, comparative analysis with related pyrrole-carbaldehyde compounds offers insights into expected spectroscopic characteristics. The aldehyde proton typically appears as a distinctive downfield signal in proton nuclear magnetic resonance spectra, often observed around 9-10 parts per million, reflecting the deshielding effect of the carbonyl oxygen atom.

The methylene bridge connecting the pyrrole and pyridine rings represents a particularly interesting spectroscopic feature, as these protons experience unique chemical environments due to their proximity to both aromatic systems. Studies of related compounds suggest that such methylene protons often appear in the range of 5-7 parts per million, with their exact chemical shift dependent on the electronic properties of both connected ring systems. The methyl substituents on the pyrrole ring are expected to produce characteristic singlet signals in the aliphatic region, typically around 2-3 parts per million.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak at mass-to-charge ratio 214 corresponds to the intact molecular structure, while characteristic fragmentation patterns would include loss of the aldehyde group (mass 28) and potential cleavage of the methylene bridge connecting the two ring systems. Electrospray ionization mass spectrometry techniques enable precise mass determination and isotope pattern analysis that confirms the molecular formula assignment.

Infrared spectroscopy reveals characteristic functional group vibrations that confirm the presence of key structural features. The aldehyde carbonyl group exhibits a distinctive stretching vibration typically observed around 1700-1730 wavenumbers, while carbon-hydrogen stretching vibrations of the aromatic rings appear in the 3000-3100 wavenumber region. The fingerprint region below 1500 wavenumbers provides additional structural confirmation through characteristic ring breathing and bending vibrations specific to the pyrrole and pyridine heterocycles.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis represents the definitive method for determining precise three-dimensional molecular structure and conformational preferences. While specific crystallographic data for this compound is not extensively reported in current literature, related studies on similar pyrrole-pyridine systems provide valuable insights into expected structural features and conformational behavior. The methylene bridge between the pyrrole and pyridine rings introduces conformational flexibility that can be precisely characterized through crystallographic analysis.

The spatial arrangement of the two heterocyclic rings relative to each other represents a critical structural parameter that influences both chemical reactivity and potential biological activity. The methylene linker allows rotation about the carbon-nitrogen and carbon-carbon bonds, creating multiple possible conformational states that may be stabilized through intramolecular interactions or crystal packing forces. Crystallographic studies of related compounds demonstrate that the relative orientation of pyrrole and pyridine rings can significantly impact molecular properties and intermolecular interactions.

Conformational analysis through computational methods combined with experimental crystallographic data provides comprehensive understanding of preferred molecular geometries and energy barriers for conformational interconversion. The planar nature of both heterocyclic rings constrains certain degrees of freedom while the methylene bridge introduces flexibility that must be characterized to understand structure-activity relationships. Temperature-dependent crystallographic studies can reveal dynamic behavior and thermal motion patterns that influence molecular recognition and binding interactions.

The crystal packing arrangements observed in solid-state structures provide additional insights into intermolecular interactions and potential aggregation behavior. Hydrogen bonding patterns involving the nitrogen atoms of both rings and the aldehyde oxygen can influence crystal stability and solubility properties. The methyl substituents on the pyrrole ring create steric effects that influence both intramolecular conformational preferences and intermolecular packing arrangements in the crystalline state.

Properties

IUPAC Name |

2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-6-13(9-16)11(2)15(10)8-12-4-3-5-14-7-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCWCMMYKNHTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CN=CC=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390343 | |

| Record name | 2,5-Dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878424-30-7 | |

| Record name | 2,5-Dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,5-dimethylpyrrole with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The hydrogen atoms on the pyrrole or pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed:

Oxidation: 2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Recent studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, research has shown that modifications to the pyrrole ring can enhance its potency against specific tumors .

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, making it a potential candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis .

- Neurological Research : Investigations into the neuroprotective effects of this compound suggest that it may be beneficial in treating neurodegenerative diseases. It appears to modulate neurotransmitter levels, which could help in conditions like Alzheimer's disease .

Organic Synthesis Applications

- Building Block for Complex Molecules : The compound serves as a versatile intermediate in synthesizing various heterocyclic compounds. Its functional groups allow for easy modifications, facilitating the creation of more complex structures used in pharmaceuticals and agrochemicals .

- Catalysis : Studies have shown that this compound can act as a catalyst in certain organic reactions, improving yields and selectivity in chemical syntheses. This property is particularly useful in developing sustainable chemical processes .

Materials Science Applications

- Polymer Development : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties .

- Electroactive Materials : Research into the use of this compound in electroactive polymers indicates potential applications in sensors and actuators due to its conductive properties when doped appropriately .

Case Studies

Mechanism of Action

The mechanism of action of 2,

Biological Activity

2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde (CAS No. 35711-47-8) is a compound characterized by its unique pyrrole and pyridine structures, which are known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its antibacterial, antifungal, and potential anticancer activities, supported by relevant research findings.

- Molecular Formula : C₁₃H₁₄N₂O

- Molecular Weight : 214.26 g/mol

- Structure : The compound features a pyrrole ring substituted with a pyridine moiety and an aldehyde functional group, which contributes to its reactivity and biological activity .

Antibacterial Activity

Research has highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 15 μg/mL |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial properties, studies have shown that the compound also possesses antifungal activity. It was tested against common fungal pathogens:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 30 |

The observed antifungal activity suggests that this compound may serve as a lead for developing new antifungal agents .

Anticancer Potential

The structural characteristics of this compound indicate potential anticancer properties. Preliminary studies have shown that similar pyrrole derivatives can inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 18 |

| A549 (lung cancer) | 22 |

These findings suggest that further investigation into the mechanism of action and structure-activity relationship (SAR) could be beneficial for drug development .

Case Studies

A recent study focused on synthesizing a series of pyrrole derivatives, including variations of the target compound. The study employed molecular docking techniques to predict binding affinities to various biological targets associated with cancer and bacterial infections. The results indicated that modifications to the pyrrole ring could enhance biological activity significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of substituted pyrrole-carbaldehyde derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde | C₁₃H₁₄N₂O | 214.27 | 878424-30-7 | Pyridin-3-ylmethyl at N1 |

| 2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde | C₁₃H₁₄N₂O | 214.27 | 142230-98-6 | 3-Methyl-pyridin-2-yl at N1 |

| 2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde | C₁₃H₁₄N₂O | 214.26 | 883537-86-8 | Pyridin-4-ylmethyl at N1 |

| 2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | C₁₂H₁₂N₂O | 200.24 | 35711-47-8 | Pyridin-3-yl (no methyl linker) at N1 |

| 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde (Parent compound) | C₇H₉NO | 123.15 | 2199-63-5 | No pyridinyl substituent |

Key Findings and Analysis

The absence of a methylene linker in 2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde (CAS 35711-47-8) reduces steric bulk but may limit conformational flexibility .

Parent Compound Comparison :

- The parent compound 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS 2199-63-5) lacks pyridine substituents, resulting in a simpler structure with lower molecular weight (123.15 g/mol). This difference highlights the role of pyridinyl groups in modulating electronic and steric properties for targeted applications .

Physicochemical and Functional Differences

- Solubility : Pyridine-containing derivatives generally exhibit lower aqueous solubility than the parent compound due to increased hydrophobicity.

- Reactivity : The carbaldehyde group in all analogs is reactive toward nucleophiles (e.g., amines, hydrazines), but substituents like pyridin-3-ylmethyl may direct reactivity via steric or electronic effects.

- Biological Activity : Pyridine-substituted pyrroles are often explored as kinase inhibitors or antimicrobial agents. The pyridin-3-ylmethyl group’s nitrogen orientation may enhance binding to biological targets compared to other isomers .

Q & A

Q. What synthetic strategies and reaction optimization methods are recommended for preparing 2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde?

- Methodological Answer : The compound can be synthesized via multicomponent reactions, such as the Paal-Knorr pyrrole synthesis, with modifications to incorporate the pyridinylmethyl group. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for nucleophilic substitutions.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product suppression.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to facilitate aldehyde formation .

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using TLC and HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

- Methodological Answer :

- ¹H/¹³C-NMR : Focus on pyrrole proton signals (δ ~5.7–6.2 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). Compare shifts to analogous compounds (e.g., 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, where pyrrole protons appear at δ 5.71 ppm) .

- IR Spectroscopy : Confirm aldehyde C=O stretches (~1700–1750 cm⁻¹) and pyrrole ring vibrations (~775–800 cm⁻¹) .

- Elemental Analysis : Ensure ≤0.3% deviation between calculated and experimental C/H/N values to confirm purity .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Optimize solvent systems (e.g., dichloromethane/hexane mixtures) for slow evaporation. Control humidity and temperature (20–25°C) to minimize disorder. For refinement, use SHELXL with TWIN/BASF commands to address twinning or partial disorder .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational (DFT) predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Validation Workflow :

Perform geometry optimization using Gaussian09/B3LYP/6-31G(d) and compare bond lengths/angles with X-ray data .

Simulate NMR chemical shifts (GIAO method) and identify outliers (e.g., aldehyde proton shifts influenced by solvent effects).

Cross-validate IR peaks with computed vibrational modes.

- Troubleshooting : If deviations exceed 5%, re-examine solvent interactions or tautomeric equilibria in experimental conditions.

Q. What experimental design principles are critical for studying the compound’s reactivity under diverse conditions (e.g., acidic, basic, or photolytic)?

- Methodological Answer :

- Variable Isolation : Use controlled reactors to test one variable (e.g., pH, light intensity) at a time.

- Analytical Monitoring : Employ in-situ FTIR or UV-Vis spectroscopy to track intermediate formation.

- Quenching Protocols : For unstable intermediates, rapidly cool reactions to –78°C and isolate via flash chromatography.

Q. How should crystallographers refine structures when encountering partial disorder in the pyridinylmethyl or aldehyde moieties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.